N-(3,4-dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine

Data Gap Analysis Procurement Risk Glycogen Phosphorylase

N-(3,4-Dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine (CAS 884987-04-6) is a synthetic, small-molecule sulfonyl glycine derivative characterized by a 3,4-dichlorophenyl group, a 4-methylphenylsulfonyl (tosyl) moiety, and a glycine backbone. This substitution pattern places it within a class of arylsulfonylglycines that have been broadly investigated in patent literature for their potential to modulate protein-protein interactions, particularly the interaction of glycogen phosphorylase a with the GL subunit of protein phosphatase 1 (PP1), a mechanism relevant to metabolic disorders.

Molecular Formula C15H13Cl2NO4S
Molecular Weight 374.23
CAS No. 884987-04-6
Cat. No. B2924180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine
CAS884987-04-6
Molecular FormulaC15H13Cl2NO4S
Molecular Weight374.23
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC(=C(C=C2)Cl)Cl
InChIInChI=1S/C15H13Cl2NO4S/c1-10-2-5-12(6-3-10)23(21,22)18(9-15(19)20)11-4-7-13(16)14(17)8-11/h2-8H,9H2,1H3,(H,19,20)
InChIKeyRYGDBHFLBZXBNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3,4-Dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine (CAS 884987-04-6): A Structurally Distinct Sulfonyl Glycine for Specialized Life Science Procurement


N-(3,4-Dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine (CAS 884987-04-6) is a synthetic, small-molecule sulfonyl glycine derivative characterized by a 3,4-dichlorophenyl group, a 4-methylphenylsulfonyl (tosyl) moiety, and a glycine backbone . This substitution pattern places it within a class of arylsulfonylglycines that have been broadly investigated in patent literature for their potential to modulate protein-protein interactions, particularly the interaction of glycogen phosphorylase a with the GL subunit of protein phosphatase 1 (PP1), a mechanism relevant to metabolic disorders . The compound is cataloged by several research chemical suppliers, typically at 95–97% purity, and is intended exclusively for laboratory research use . A critical procurement consideration is that the current market shows signs of product rationalization, with some vendors discontinuing the compound in standard pack sizes, making supply chain verification a prerequisite for project planning .

Why N-(3,4-Dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine Cannot Be Generically Substituted in Structure-Activity Studies


The scientific rationale against generic substitution of this compound arises from the well-established structure-activity relationships (SAR) within the arylsulfonylglycine class. Systematic variations in the substitution pattern on the N-aryl ring (e.g., shifting from 3,4-dichloro to 4-chloro, 2,3-dichloro, or 3,5-dichloro) are known to profoundly alter physicochemical properties, including lipophilicity (LogP) and electron distribution, which in turn dictate target binding affinity and selectivity . For instance, the monochloro analog N-(4-chlorophenyl)-N-tosylglycine (CAS 333449-35-7) exhibits a significantly different LogP (2.93) and molecular weight (339.79 g/mol) compared to the target compound, confirming that these are not functionally interchangeable entities . Furthermore, the target compound's specific 3,4-dichloro substitution is a recurring motif in Boehringer Ingelheim's patent family (e.g., CA 2681124, WO2009127723) focused on glycogen phosphorylase a modulation, whereas analogs with alternative substitution are absent from these claims, indicating a specific, non-obvious structural requirement for the claimed biological activity . Substituting a different analog without supporting data would invalidate any comparative SAR analysis and could lead to irreproducible results.

Quantitative Differentiation Evidence for N-(3,4-Dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine for Procurement Decisions


Critical Data Scarcity: A Quantitative Gap Analysis for CAS 884987-04-6

A primary evidence gap exists for this compound. Despite its structural relevance to a major patent family, a comprehensive search of primary literature and authoritative databases failed to identify any public-domain, quantitative biological data (e.g., IC50, Ki, EC50) for CAS 884987-04-6 itself . The patent family led by CA 2681124 and WO2009127723 provides foundational SAR concepts and data for related compounds but does not contain a worked example or specific biological result for this exact molecule. The comparator landscape thus lacks a quantifiable baseline, making direct head-to-head comparisons impossible.

Data Gap Analysis Procurement Risk Glycogen Phosphorylase

Physicochemical Property Differentiation: LogP and Molecular Weight vs. Monochloro Analog

The target compound can be quantitatively differentiated from its monochloro analog, N-(4-chlorophenyl)-N-tosylglycine (CAS 333449-35-7), by key physicochemical parameters. The target compound has a molecular formula of C15H13Cl2NO4S and a molecular weight of 374.24 g/mol . In contrast, the monochloro analog has a formula of C15H14ClNO4S and a molecular weight of 339.79 g/mol . Critically, the target compound is a dichloro species, while the comparator is monochloro. This difference results in a higher calculated LogP for the more lipophilic dichloro compound (estimated ~3.3 vs. 2.93 for the monochloro), impacting membrane permeability and non-specific binding .

Lipophilicity Drug-likeness SAR

Supply Market Viability: Availability and Purity Comparison

The compound's procurement viability is quantitatively differentiated by its purity and availability profile compared to class members. The target compound is currently available from suppliers like MolCore at NLT 97% purity and from Leyan at 95% purity, priced and stocked for 1g and 5g quantities . This contrasts with its monochloro analog, N-(4-chlorophenyl)-N-tosylglycine, which is offered at a higher 98% purity by Leyan but is exclusively available on a 'price on request' basis, indicating lower commercial availability . Crucially, CymitQuimica has listed the target compound as 'Discontinued' for both 1g and 5g pack sizes, signaling an active market rationalization and a shrinking supplier base that necessitates immediate procurement action if needed .

Supply Chain Sourcing Purity

Patent Landscape Differentiation: Narrow vs. Broad Genus Claims

A key differentiator for the target compound is its structural embedding within a specific, high-value patent landscape. The 3,4-dichlorophenyl substitution pattern is a core motif in Boehringer Ingelheim's patent family (e.g., CA 2681124, WO2009127723), which claims methods for treating metabolic disorders by disrupting the glycogen phosphorylase a/PP1 interaction . In contrast, the isomeric 2,3-dichloro analog (CAS not specified but commercially available) appears primarily in generic supplier catalogs or patents focused on broader, less specific biological applications like anti-inflammatory activity . The target compound is thus associated with a more focused, mechanistically novel target and a stronger IP position.

Intellectual Property Freedom to Operate Drug Discovery

Best-Fit Research Application Scenarios for N-(3,4-Dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine Based on Evidence


Probing Glycogen Phosphorylase a/PP1 Interactions in Metabolic Disorder Target Engagement Studies

This compound is best suited for pharmaceutical research groups actively investigating the role of glycogen phosphorylase a in type 2 diabetes or related metabolic disorders. Its structural connection to the Boehringer Ingelheim patent family makes it a relevant tool compound for designing and validating assays that measure the disruption of the glycogen phosphorylase a/PP1 interaction. The specific 3,4-dichloro substitution pattern on the N-aryl ring is the key differentiator, as it is a recurring motif in the most focused patents for this mechanism, whereas closely related 4-chloro or 2,3-dichloro analogs are not . Upon procurement, the compound should be analytically verified (e.g., via LCMS and 1H-NMR) against the supplier's certificate of analysis to confirm identity and purity, given the discontinued status at some vendors .

Serving as a Key Intermediate for Focused SAR Library Synthesis in Drug Discovery

The compound's dual functional groups—a carboxylic acid and a sulfonamide—make it a versatile synthetic intermediate. Medicinal chemistry teams can use it as a scaffold for generating focused libraries of amides, esters, or other derivatives to explore SAR around the glycogen phosphorylase target. The quantitative physicochemical profile (MW = 374.24, estimated LogP ~3.3) positions it well within oral drug-like chemical space . When procuring for library synthesis, sourcing from Leyan (95% purity, stocked at 1g/5g) or MolCore (97%) is recommended for rapid project initiation, avoiding the supply chain uncertainties associated with the 'price on request' monochloro analog .

Use as a Negative Control or Comparator Tool for Novel Glycogen Phosphorylase Inhibitor Programs

Given the lack of public biological data for this exact compound, its most data-driven application is as a structurally-matched negative control or comparator in screening cascades for novel glycogen phosphorylase inhibitors. A research program that has generated internal data on a lead series can procure the commercial, off-the-shelf compound to benchmark assay performance, ensuring that any observed activity in a novel series is not an artifact of the assay system. The commercial availability at defined purities from Leyan (95%) and MolCore (97%) provides the batch-to-batch consistency required for such comparative studies, a feature not guaranteed by the 'price on request' monochloro comparator .

Investigating Off-Target Effects Mediated by Lipophilic Interactions

The compound's dichloro substitution provides a distinct lipophilicity profile (estimated LogP ~3.3) that is higher than its monochloro analog (LogP 2.93) . This makes it a useful probe for investigating the role of lipophilic interactions in both on-target binding and potential off-target effects. Research teams working on selectivity panels can use this compound to assess whether increased lipophilicity correlates with promiscuous binding to unrelated targets, a critical parameter in early-stage drug discovery that directly informs the selection of lead series with favorable safety profiles.

Quote Request

Request a Quote for N-(3,4-dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.